BenchChemオンラインストアへようこそ!

2,6-difluoro-N-hydroxybenzamide

Antitumor organometallics Cytotoxic selectivity Hepatocellular carcinoma

2,6-Difluoro-N-hydroxybenzamide is an ortho,ortho’-difluorinated aryl hydroxamic acid belonging to the N-hydroxybenzamide class of zinc-binding group (ZBG) compounds. The 2,6-difluoro substitution pattern on the phenyl ring significantly alters the electronics and steric profile of the hydroxamate pharmacophore relative to unsubstituted, mono-fluoro, or 4-fluoro analogs, directly impacting both target engagement (e.g., FtsZ allosteric inhibition ) and metal chelation geometry in synthetic organometallic antitumor complexes.

Molecular Formula C7H5F2NO2
Molecular Weight 173.12 g/mol
CAS No. 125309-34-4
Cat. No. B3094042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-hydroxybenzamide
CAS125309-34-4
Molecular FormulaC7H5F2NO2
Molecular Weight173.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NO)F
InChIInChI=1S/C7H5F2NO2/c8-4-2-1-3-5(9)6(4)7(11)10-12/h1-3,12H,(H,10,11)
InChIKeyWCWZJXDUFYFNAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-N-hydroxybenzamide (CAS 125309-34-4) for FtsZ-Targeted Antibacterial & HDAC-Modulating Research – Procurement-Focused Characterization


2,6-Difluoro-N-hydroxybenzamide is an ortho,ortho’-difluorinated aryl hydroxamic acid belonging to the N-hydroxybenzamide class of zinc-binding group (ZBG) compounds. The 2,6-difluoro substitution pattern on the phenyl ring significantly alters the electronics and steric profile of the hydroxamate pharmacophore relative to unsubstituted, mono-fluoro, or 4-fluoro analogs, directly impacting both target engagement (e.g., FtsZ allosteric inhibition [1]) and metal chelation geometry in synthetic organometallic antitumor complexes [2]. This distinct substitution pattern is critical for researchers requiring a specific chemical probe or intermediate that cannot be substituted by generic N-hydroxybenzamide (CAS 495-18-1) or its 4-fluoro or 2,4-difluoro congeners.

Generic Substitution Risks in 2,6-Difluoro-N-hydroxybenzamide Procurement: Why Non-2,6-Difluoro Analogs Deliver Divergent Biological Outcomes


Simply interchanging 2,6-difluoro-N-hydroxybenzamide with other N-hydroxybenzamide derivatives (e.g., N-hydroxybenzamide, 4-fluoro-N-hydroxybenzamide, or 2,4-difluoro-N-hydroxybenzamide) is not scientifically valid because the position and number of fluorine substituents dictate both biological target engagement and coordination chemistry. In direct head-to-head comparisons of diorganotin(IV) complexes bearing different N-hydroxybenzamide ligands, the 2,6-difluoro-substituted complex exhibited unique cytotoxic selectivity against HepG2 hepatocellular carcinoma cells relative to normal hepatocytes (HL-7702), whereas the 4-chloro and 2,4-difluoro analogs lacked this selectivity entirely [1]. Furthermore, 2,6-difluorobenzamide derivatives demonstrate significantly superior FtsZ on-target antibacterial activity compared to non-fluorinated benzamide derivatives [2]. These data establish that the 2,6-difluoro substitution pattern confers a specific pharmacological phenotype that is lost when generically substituting in-class compounds.

Quantitative Head-to-Head & Cross-Study Comparative Evidence for 2,6-Difluoro-N-hydroxybenzamide vs. Closest Analogs


Differential Cytotoxic Selectivity of Diorganotin(IV) Complexes: 2,6-Difluoro-N-hydroxybenzamide Ligand vs. 4-Chloro, 2,4-Difluoro, and 2,4-Dichloro Analogs

In a four-compound head-to-head comparison of diorganotin(IV) complexes evaluated across seven human cancer cell lines (HepG2, SHSY5Y, HEC-1-B, EC, T24, HeLa, A549) and normal human hepatocytes (HL-7702) via MTT assay, the complex incorporating the 2,6-difluoro-N-hydroxybenzamide ligand (DPDFT: bis[2,4-difluoro-N-(hydroxy-κO)benzamidato-κO]diphenyltin(IV)) exhibited the most significant cytotoxic selectivity for HepG2 over normal HL-7702 cells [1]. In contrast, the 4-chloro-substituted analog (DBDCT) displayed the strongest overall cytotoxicity but lacked any selectivity between cancer and normal liver cells, while the 2,4-dichloro-substituted analog (DPDCT) showed the highest in vivo antitumor activity but similarly lacked cytotoxic selectivity [1]. The 2,6-difluoro-substituted complex DBDFT (dibutylbis[2,6-difluoro-N-(hydroxy-κO)benzamidato-κO]tin(IV)) displayed dose-dependent in vivo antitumor activity against S180 sarcoma and H22 hepatocellular carcinoma mouse models at 2.5 and 5.0 mg/kg administered intraperitoneally [1]. The selective phenotype is directly attributable to the 2,6-difluoro-N-hydroxybenzamide ligand geometry and electronic properties.

Antitumor organometallics Cytotoxic selectivity Hepatocellular carcinoma

Non-Cytotoxic Enzyme Inhibition: 2,6-Difluoro-N-hydroxybenzamide as a Dihydroorotase Inhibitor vs. HDAC Inhibitory N-Hydroxybenzamides

In an enzyme inhibition screen against mouse Ehrlich ascites dihydroorotase, 2,6-difluoro-N-hydroxybenzamide exhibited an IC50 of 1.80 × 10^5 nM (180 µM) at 10 µM compound concentration and pH 7.37 [1]. This relatively weak enzyme inhibition is distinct from the low-nanomolar HDAC inhibitory activity reported for elaborated N-hydroxybenzamide derivatives bearing indole-containing cap groups (IC50 range 1.5–13.0 nM vs. SAHA as positive control) [2]. The absence of potent HDAC inhibition makes 2,6-difluoro-N-hydroxybenzamide a suitable negative control or scaffold-starting point for researchers aiming to dissect zinc-binding group contributions to HDAC vs. non-HDAC enzyme inhibition, rather than using a more promiscuous hydroxamic acid that might confound target deconvolution experiments.

Dihydroorotase inhibition Enzyme specificity Non-cytotoxic probe

Antibacterial FtsZ Inhibition: 2,6-Difluorobenzamide Core vs. Non-Fluorinated Benzamide Core in 3-O-Arylalkyl Derivatives

In a direct comparative study of 3-O-arylalkylbenzamide and 3-O-arylalkyl-2,6-difluorobenzamide derivatives, the 2,6-difluoro-substituted series exhibited markedly superior on-target FtsZ inhibition and antibacterial activity against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant S. aureus [1]. Specifically, the 3-O-chlorobenzyl-2,6-difluorobenzamide derivative 36 demonstrated MIC values of 0.5 µg/mL against B. subtilis ATCC9372, 4 µg/mL against MRSA ATCC29213, and 8 µg/mL against penicillin-resistant S. aureus PR, while the 3-O-methylbenzyl-2,6-difluorobenzamide derivative 41 showed MIC of 2 µg/mL against S. aureus ATCC25923 [1]. The non-fluorinated 3-O-arylalkylbenzamide series consistently showed weaker activity across all tested strains [1].

FtsZ inhibition Antibacterial Gram-positive pathogens

Precursor to 1,2-Benzisoxazol-3(2H)-one Heterocycles: 2,6-Difluoro-N-hydroxybenzamide as a Cyclization Substrate vs. Non-Fluorinated Benzohydroxamic Acid

2,6-Difluoro-N-hydroxybenzamide is directly convertible to 4-fluoro-1,2-benzisoxazol-3(2H)-one via cyclization upon treatment with N-Boc-ethanolamine under basic conditions [1]. This transformation is documented in the patent literature as a key intermediate step in the synthesis of heterocyclic hydroxamic acid-based therapeutic agents (US5965591) [1]. Unsubstituted benzohydroxamic acid (N-hydroxybenzamide, CAS 495-18-1) undergoes analogous cyclization to 1,2-benzisoxazol-3(2H)-one, but the 2,6-difluoro substitution pattern on 2,6-difluoro-N-hydroxybenzamide directs regiospecific formation of the 4-fluoro-substituted benzisoxazolone product, which is not accessible from non-fluorinated starting material and has distinct subsequent reactivity [1].

Heterocyclic synthesis Cyclization precursor 1,2-Benzisoxazole

Physicochemical Differentiation: 2,6-Difluoro-N-hydroxybenzamide Hydrogen-Bonding Network vs. Non-Fluorinated N-Hydroxybenzamide Crystal Structure

Single-crystal X-ray diffraction of 2,6-difluoro-N-hydroxybenzamide (C7H5F2NO2) reveals a unique one-dimensional hydrogen-bonded structure along the crystallographic c-axis, mediated by a combination of N–H···O, O–H···O, and C–H···F interactions involving the ortho-fluorine atoms [1]. This contrasts with the crystal packing of unsubstituted N-hydroxybenzamide (benzohydroxamic acid), which relies solely on N–H···O and O–H···O hydrogen bonds without C–H···F contributions [2]. The participation of the 2,6-difluoro substituents in intermolecular C–H···F hydrogen bonding alters the solid-state properties (melting point, solubility, hygroscopicity) and is relevant for solid-form screening, co-crystal design, and formulation development where fluorine-mediated crystal contacts are desirable.

Crystal engineering Hydrogen bonding Fluorine-mediated interactions

Optimal Procurement Scenarios for 2,6-Difluoro-N-hydroxybenzamide (CAS 125309-34-4): Evidence-Backed Use Cases


Synthesis of Cytotoxic-Selective Diorganotin(IV) Antitumor Complexes Requiring 2,6-Difluoro-N-hydroxybenzamide Ligand

For medicinal inorganic chemistry groups developing organotin(IV) antitumor agents, 2,6-difluoro-N-hydroxybenzamide is the required ligand precursor for generating complexes that demonstrate cytotoxic selectivity between hepatocellular carcinoma (HepG2) and normal hepatocytes (HL-7702). Based on direct head-to-head evidence [1], substitution with 4-chloro-N-hydroxybenzamide or 2,4-dichloro-N-hydroxybenzamide yields non-selective cytotoxicity profiles. Researchers should procure 2,6-difluoro-N-hydroxybenzamide of ≥95% purity (as verified by HPLC, supplier Bidepharm ) to ensure reproducible coordination chemistry outcomes.

Scaffold-Starting Point for FtsZ-Targeted Antibacterial Drug Discovery Requiring 2,6-Difluorobenzamide Core

Antibacterial drug discovery programs targeting the bacterial cell division protein FtsZ should use 2,6-difluoro-N-hydroxybenzamide as the synthetic entry point to 2,6-difluorobenzamide-based inhibitors. Comparative data demonstrate that 3-O-arylalkyl-2,6-difluorobenzamide derivatives achieve MIC values as low as 0.5 µg/mL against B. subtilis and 4 µg/mL against MRSA, while non-fluorinated benzamide analogs exhibit consistently inferior activity [2]. Reduction of the hydroxamic acid to the corresponding 2,6-difluorobenzamide is a validated synthetic step.

Synthesis of 4-Fluoro-1,2-Benzisoxazol-3(2H)-one Heterocycles via Cyclization of 2,6-Difluoro-N-hydroxybenzamide

Medicinal chemistry teams pursuing fluorinated benzisoxazolone-based therapeutic candidates should procure 2,6-difluoro-N-hydroxybenzamide specifically as the cyclization precursor to 4-fluoro-1,2-benzisoxazol-3(2H)-one, a transformation documented in US5965591 [3]. Generic N-hydroxybenzamide (unsubstituted) cannot provide the 4-fluoro substitution on the benzisoxazolone product, making the 2,6-difluoro compound irreplaceable for this synthetic route. Typical reaction conditions involve treatment with hydroxylamine/KOH followed by N-Boc-ethanolamine-mediated cyclization.

Negative Control Probe for HDAC Inhibition Assays Utilizing Hydroxamic Acid Zinc-Binding Groups

Biochemical assay development groups requiring a hydroxamic acid compound with minimal HDAC inhibitory activity for use as a negative control or scaffold baseline should select 2,6-difluoro-N-hydroxybenzamide. Its IC50 of 180 µM against dihydroorotase [4] is >10,000-fold weaker than the low-nanomolar HDAC inhibition exhibited by optimized N-hydroxybenzamide derivatives (1.5–13.0 nM) [5], establishing its suitability for experiments where potent HDAC inhibition would constitute an undesirable off-target effect.

Quote Request

Request a Quote for 2,6-difluoro-N-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.